Tert-butyl 2-methyl-3-(2-oxoethyl)indole-1-carboxylate
Description
Tert-butyl 2-methyl-3-(2-oxoethyl)indole-1-carboxylate is a substituted indole derivative featuring a tert-butoxycarbonyl (Boc) protective group at the indole’s nitrogen (position 1), a methyl substituent at position 2, and a 2-oxoethyl group at position 3. The Boc group enhances solubility and stability during synthetic processes, while the 2-oxoethyl moiety provides a reactive ketone site for further functionalization. Such indole derivatives are pivotal intermediates in pharmaceutical and agrochemical synthesis, particularly in the development of alkaloid-based therapeutics and enzyme inhibitors .
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(2-oxoethyl)indole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-12(9-10-18)13-7-5-6-8-14(13)17(11)15(19)20-16(2,3)4/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLQWMGRYAXSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)CC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-3-(2-oxoethyl)indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials One common method involves the reaction of indole derivatives with tert-butyl bromoacetate under basic conditions to introduce the tert-butyl ester group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3-(2-oxoethyl)indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid, nitration using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Tert-butyl 2-methyl-3-(2-oxoethyl)indole-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3-(2-oxoethyl)indole-1-carboxylate involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- The 2-oxoethyl group in the target compound provides a ketone for nucleophilic additions, contrasting with the acetyl (electron-withdrawing) and methoxy-2-oxoethyl (sterically hindered) groups in analogues .
- Steric effects : The 2-methyl group in the target compound may hinder reactions at position 2, unlike unsubstituted derivatives .
Physicochemical Properties
- Solubility : Boc-protected indoles (e.g., tert-butyl 3-acetyl-1H-indole-1-carboxylate) are typically soluble in THF, DCM, and DMSO due to the hydrophobic tert-butyl group .
- Stability : The 2-oxoethyl group’s ketone may render the target compound prone to nucleophilic attack, necessitating anhydrous storage, unlike methoxy-ester analogues .
Research Findings
- Spectral Data : Analogues like tert-butyl 3-acetyl-1H-indole-1-carboxylate show distinct ¹H NMR signals (e.g., acetyl CH₃ at δ 2.6 ppm), whereas 2-oxoethyl derivatives may exhibit deshielded protons near δ 3.0–3.5 ppm .
Biological Activity
Tert-butyl 2-methyl-3-(2-oxoethyl)indole-1-carboxylate, also known by its CAS number 370562-34-8, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19NO4
- Molecular Weight : 289.33 g/mol
- IUPAC Name : tert-butyl 3-(2-methoxy-2-oxoethyl)indole-1-carboxylate
This compound features an indole structure, which is a common scaffold in many biologically active compounds. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that indole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various neurodegenerative diseases .
Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on enzymes associated with neurodegenerative conditions. Notably, it has shown promise in inhibiting butyrylcholinesterase (BChE), an enzyme linked to Alzheimer's disease. In vitro studies demonstrated that derivatives of indole compounds could achieve high selectivity indices against BChE, suggesting potential therapeutic applications in Alzheimer's treatment .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Antioxidant Mechanism : The compound's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Enzyme Interaction : Molecular docking studies suggest that this compound can bind effectively to active sites on enzymes like AChE and BChE, inhibiting their activity and thereby enhancing cholinergic signaling in the brain .
Case Studies and Research Findings
A variety of studies have explored the efficacy of indole derivatives similar to this compound:
| Study | Findings |
|---|---|
| Study 1 | Compound demonstrated significant antioxidant activity in SH-SY5Y cells under oxidative stress conditions. |
| Study 2 | High selectivity index against BChE was observed, indicating potential for Alzheimer's treatment. |
| Study 3 | Molecular docking revealed strong binding affinity to AChE, suggesting dual inhibition potential. |
These findings underscore the versatility and therapeutic potential of indole derivatives in treating neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
